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Compound Name: 1-Boc-4-Bromo-3-formylindole
CAS No.: 303041-88-5
Cat. No.: B1372707
Get Quote
. J

In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out
as a "privileged scaffold,” a structural motif frequently found in FDA-approved drugs and natural
products with a vast range of pharmacological activities.[1][2] Its prevalence stems from its
ability to mimic endogenous molecules, such as the neurotransmitter serotonin, and to form key
interactions with a multitude of biological targets.[1][3] Within this important class of
compounds, tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate has emerged as a particularly
valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview for researchers, scientists, and drug
development professionals on the properties, synthesis, and strategic application of this
powerful building block. Its utility is anchored in three key structural features:

o The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen
provides crucial stability during synthetic transformations and enhances solubility in common
organic solvents. It can be readily removed under mild acidic conditions, allowing for
subsequent functionalization at the nitrogen atom.[3]
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e The C-4 Bromo Substituent: This bromine atom serves as a highly effective synthetic
"handle” for modern palladium-catalyzed cross-coupling reactions, enabling the strategic
introduction of diverse aryl, heteroaryl, and alkyl groups to build molecular complexity.[3][4]

e The C-3 Formyl Group: The aldehyde functionality at the C-3 position is a versatile reaction
site, amenable to a wide array of transformations including reductive aminations, Wittig
reactions, and oxidations, providing another axis for structural diversification.[5]

The strategic placement of these functionalities makes tert-butyl 4-bromo-3-formyl-1H-indole-1-
carboxylate a cornerstone reagent for constructing libraries of novel compounds in the pursuit
of new therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to
its effective use in the laboratory. The data below are essential for handling, characterization,
and reaction monitoring.

Physicochemical Data
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Property Value Source(s)

tert-butyl 4-bromo-3-
IUPAC Name _ [6]
formylindole-1-carboxylate

CAS Number 303041-88-5 [718]
Molecular Formula C14H14BrNOs [6][8]
Molecular Weight 324.17 g/mol [6]119]
Appearance White to off-white solid [3]
Melting Point 117-119 °C [9][10]
Boiling Point 426.7 °C at 760 mmHg 7]
(Predicted)
Density ~1.42 g/cm3 (Predicted) [9][10]

Soluble in common organic
Solubility solvents (DCM, THF, EtOAc, Inferred
DMF)

Spectroscopic Data (Predicted)

While a definitive, published spectrum for this specific compound is not readily available, the
following data are predicted based on its structure and analysis of similar indole derivatives.[11]
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Spectroscopy

Predicted Data

Interpretation

1H NMR (CDCls, 400 MHz)

5 ~10.2 (s, 1H), & ~8.2-8.4 (d,
1H), 8 ~7.8 (s, 1H), 8 ~7.4-7.6
(m, 2H), 8 ~1.7 (s, 9H)

Aldehyde proton (CHO),
aromatic protons of the indole
core, singlet for the 9 protons

of the Boc group.

13C NMR (CDCls, 100 MHz)

0 ~185 (C=0, aldehyde), &
~149 (C=0, carbamate),
~138-115 (aromatic carbons),
0 ~85 (quaternary C of Boc), 6
~28 (CHs of Boc)

Characteristic carbonyl peaks
for the aldehyde and Boc-
carbamate, aromatic region
signals, and distinct Boc group

signals.

FT-IR (KBr, cm~1)

~2980 (C-H, Boc), ~1735
(C=0, carbamate), ~1680
(C=0, aldehyde), ~1580-1450
(C=C, aromatic), ~1250 (C-N),
~1150 (C-0)

Strong carbonyl stretching
frequencies are key diagnostic
peaks for the carbamate and

aldehyde groups.

Mass Spec. (ESI+)

m/z 324/326 [M+H]*, 268/270
[M-CaHs+H]*, 224/226 [M-
Boc+H]*

Shows the characteristic 1:1

isotopic pattern for bromine.

Fragments correspond to the
loss of isobutylene and the

entire Boc group.

Synthesis and Purification

The most common and efficient synthesis of tert-butyl 4-bromo-3-formyl-1H-indole-1-

carboxylate involves the N-protection of commercially available 4-bromo-1H-indole-3-

carboxaldehyde. The Boc group is installed using di-tert-butyl dicarbonate (Bocz0) in the

presence of a base.

Synthesis Workflow Diagram
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Starting Material:
4-bromo-1H-indole-3-carboxaldehyde

Reagents:
Boc20, DMAP, Anhydrous THF

. Combine

Reaction Step
Stir at room temperature
under Nz atmosphere

2. Quench & Extract
Y

Aqueous Workup
Add H20, Extract with EtOAc
Wash with Brine

. Isolate Crude

Purification
Dry (Naz2S0a4), Concentrate
Flash Column Chromatography

. Purify

Final Product
tert-butyl 4-bromo-3-formyl-
1H-indole-1-carboxylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: N-Boc Protection

This protocol is a self-validating system; progress can be monitored by Thin Layer
Chromatography (TLC) to ensure the consumption of starting material before proceeding to the
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workup.
e Reagent Preparation:

o To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-indole-3-
carboxaldehyde (1.0 equiv.).

o Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of
approximately 0.2 M.

e Reaction Execution:
o To the stirred solution, add di-tert-butyl dicarbonate (Bocz20, 1.2 equiv.).

o Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst. The use of a catalytic
amount of DMAP is crucial for accelerating the reaction, which might otherwise be
sluggish.

o Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by
TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of
the starting material spot. The reaction is typically complete within 2-4 hours.

e Workup and Extraction:
o Once the starting material is consumed, quench the reaction by adding deionized water.
o Remove the THF under reduced pressure using a rotary evaporator.
o Extract the remaining aqueous layer three times with ethyl acetate (EtOAc).

o Combine the organic extracts and wash sequentially with 1 M HCI (to remove DMAP),
saturated aqueous sodium bicarbonate (NaHCOs), and finally, brine.

o Purification:

o Dry the combined organic layers over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate in vacuo to yield the crude product.
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o Purify the crude residue by flash column chromatography on silica gel, typically using a
gradient of ethyl acetate in hexanes, to afford tert-butyl 4-bromo-3-formyl-1H-indole-1-
carboxylate as a solid.

Chemical Reactivity and Synthetic Utility

The power of this molecule lies in its capacity for selective, orthogonal functionalization at its
two primary reaction sites.

Palladium-Catalyzed Cross-Coupling at the C-4 Position

The C-Br bond is an ideal substrate for a variety of palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern
organic synthesis because it forms C-C bonds with high efficiency and tolerates a wide range
of functional groups, making it indispensable for building the biaryl structures common in
pharmaceuticals.[12]

Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

© 2026 BenchChem. All rights reserved. 8/16 Tech Support


https://www.benchchem.com/product/b1372707/docs?utm_src=pdf-body-img#introduction-the-strategic-importance-of-a-bifunctional-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

o Setup:

o In a dry Schlenk flask, combine tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate (1.0
equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium carbonate
(K2COs3, 2.0 equiv.).

o Add the palladium catalyst, for example, [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.05 equiv.). The
choice of catalyst and ligand is critical and may require optimization for challenging
substrates.

o Execution:

o Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this
cycle three times to ensure an oxygen-free environment, which is crucial to prevent
catalyst degradation.

o Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

o Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-
MS.

o Workup:
o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

o Wash with water and brine. Dry the organic layer over anhydrous NazSOa4, filter, and
concentrate.

o Purification:

o Purify the residue by flash column chromatography to yield the 4-aryl-3-formylindole
product.
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Transformations of the C-3 Aldehyde

The aldehyde group provides a gateway to numerous other functionalities. A prime example is
reductive amination, which is one of the most effective methods for introducing nitrogen-
containing side chains, a common strategy in drug design to improve potency and
pharmacokinetic properties.

e Reductive Amination: Reaction with a primary or secondary amine under acidic conditions
forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like
sodium triacetoxyborohydride (STAB) to yield the corresponding amine.

» Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the C=0 bond
into a C=C bond, enabling the synthesis of various vinyl-indole derivatives.

» Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using
reagents like sodium chlorite or reduced to a primary alcohol with sodium borohydride.

Applications in Medicinal Chemistry and Drug
Discovery

The true value of tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is realized in its
application as a scaffold for generating novel drug candidates. The indole core is a key
pharmacophore in many therapeutic areas, including oncology, neuroscience, and infectious
diseases.[13][14]

Derivatives synthesized from this building block have been explored as:

¢ Kinase Inhibitors: Many kinase inhibitors target the ATP-binding pocket. By attaching
appropriate aryl groups at the C-4 position, the resulting molecules can be designed to mimic
the adenine region of ATP, leading to potent and selective inhibition of kinases implicated in
cancer and inflammatory diseases.[2][15]

o Anticancer Agents: The indole scaffold is present in numerous anticancer drugs.
Functionalization at C-3 and C-4 can lead to compounds that inhibit tubulin polymerization,
disrupt cell signaling pathways, or induce apoptosis in cancer cells.[13]
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» Antimicrobial Agents: Novel indole derivatives continue to be investigated as potential
treatments for bacterial and fungal infections, often by disrupting cell wall synthesis or other
essential microbial processes.[1]

Drug Discovery Workflow

© 2026 BenchChem. All rights reserved. 11/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31176854/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

.

Library Synthesis

Building Block
(tert-butyl 4-bromo-
3-formyl-1H-indole-1-carboxylate)

Parallel Suzuki
Coupling (C-4)

Parallel Reductive
Amination (C-3)

Diverse Compound
Library

J

Biological Assay

/Screening & Optimization\

High-Throughput
Screening (HTS)

(Hit IdentificatiorD

Structure-Activity
Relationship (SAR)

[Lead Optimization]
[Drug Candidate]

- J

Click to download full resolution via product page

Caption: Role of the building block in a typical drug discovery program.
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Handling, Storage, and Safety

e Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal
protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant
gloves. Avoid breathing dust and direct contact with skin and eyes.[16] The compound is
classified as an irritant.[10]

o Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,
storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[10]

» Disposal: Dispose of the chemical and its container in accordance with local, state, and
federal regulations.

Conclusion

Tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate is far more than a simple chemical
reagent; it is a strategic tool for molecular innovation. Its combination of a protected indole core
with two distinct and synthetically versatile functional groups provides researchers with a
reliable and powerful platform for the efficient construction of complex molecules. Its central
role as a precursor to diverse libraries of substituted indoles ensures its continued importance
in the fields of medicinal chemistry and drug discovery, facilitating the exploration of new
chemical space and the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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